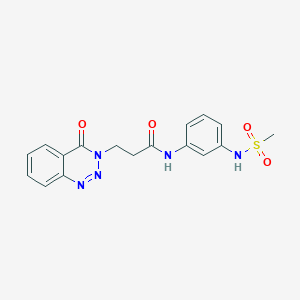
N-(3-methanesulfonamidophenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methanesulfonamidophenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.10012521 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methanesulfonamidophenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from 3-methanesulfonamidophenyl derivatives and benzotriazinone precursors. The general procedure includes:
- Formation of the Benzotriazinone Core : The initial step often involves the condensation of appropriate hydrazine derivatives with γ-keto acids under reflux conditions.
- Modification : Subsequent modifications can include the introduction of various substituents to enhance biological activity.
Anticancer Activity
Research has indicated that benzotriazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can reduce the growth of human cancer cell lines such as HepG2 (human liver carcinoma) with IC50 values in the micromolar range. Specifically:
- IC50 Values : The compound was found to have an IC50 value of approximately 6.525 μM against HepG2 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.06 μM) .
Anti-inflammatory Properties
Benzotriazine derivatives are also noted for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves modulation of signaling pathways related to inflammation.
The mechanisms underlying the biological activities of this compound may include:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Modulation of Enzymatic Activity : Targeting specific enzymes involved in cancer progression and inflammation.
- Receptor Interactions : Engaging with cellular receptors that mediate growth and inflammatory responses.
Case Studies
Several studies have investigated the biological activity of benzotriazine derivatives:
- Study on Anticancer Activity : A recent study synthesized various benzotriazine derivatives and evaluated their cytotoxic effects on HepG2 cells using the MTT assay. The results indicated that modifications at the benzotriazine core significantly enhanced anticancer activity .
- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their ability to decrease levels of TNF-alpha and IL-6 in vitro .
Data Summary
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-27(25,26)20-13-6-4-5-12(11-13)18-16(23)9-10-22-17(24)14-7-2-3-8-15(14)19-21-22/h2-8,11,20H,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHTTZIFMAKOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













